molecular formula C30H24O B14742515 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol CAS No. 913-37-1

1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol

Cat. No.: B14742515
CAS No.: 913-37-1
M. Wt: 400.5 g/mol
InChI Key: WUJXEAINUWUGET-UHFFFAOYSA-N
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Description

1,3,4,5-Tetraphenylbicyclo[310]hex-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its four phenyl groups attached to the bicyclohexane ring, which imparts significant steric hindrance and influences its chemical reactivity

Preparation Methods

The synthesis of 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s bulky structure can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, its phenyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol can be compared with other similar compounds, such as:

    1,3,4,5-Tetraphenylcyclopentadiene: This compound has a similar phenyl-substituted structure but lacks the bicyclic framework, resulting in different reactivity and applications.

    Tetraphenylmethane: While also containing four phenyl groups, this compound has a simpler tetrahedral structure and different chemical properties.

    1,3,4,5-Tetraphenylbenzene: This aromatic compound shares the phenyl substitution pattern but has a planar structure, leading to distinct chemical behavior and uses.

Properties

CAS No.

913-37-1

Molecular Formula

C30H24O

Molecular Weight

400.5 g/mol

IUPAC Name

1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-ol

InChI

InChI=1S/C30H24O/c31-28-26(22-13-5-1-6-14-22)27(23-15-7-2-8-16-23)29(24-17-9-3-10-18-24)21-30(28,29)25-19-11-4-12-20-25/h1-20,28,31H,21H2

InChI Key

WUJXEAINUWUGET-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C(=C(C2O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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